molecular formula C9H18N2O B1372521 1-[1-(4-Morpholinylmethyl)cyclopropyl]methanamine CAS No. 1015846-42-0

1-[1-(4-Morpholinylmethyl)cyclopropyl]methanamine

Cat. No.: B1372521
CAS No.: 1015846-42-0
M. Wt: 170.25 g/mol
InChI Key: IVQHZQNJTYWCNZ-UHFFFAOYSA-N
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Description

1-[1-(4-Morpholinylmethyl)cyclopropyl]methanamine is a chemical compound with the molecular formula C9H18N2O It is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, which is further linked to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Morpholinylmethyl)cyclopropyl]methanamine typically involves the following steps:

    Formation of the Cyclopropyl Intermediate: The initial step involves the formation of a cyclopropyl intermediate, which can be achieved through the reaction of a suitable cyclopropyl halide with a nucleophile.

    Attachment of the Morpholine Ring: The cyclopropyl intermediate is then reacted with morpholine in the presence of a base to form the desired morpholinylmethyl derivative.

    Introduction of the Methanamine Group: Finally, the morpholinylmethyl derivative is treated with a suitable amine source to introduce the methanamine group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(4-Morpholinylmethyl)cyclopropyl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

1-[1-(4-Morpholinylmethyl)cyclopropyl]methanamine has several scientific research applications, including:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biological studies to investigate molecular interactions.

    Industry: It can be utilized in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[1-(4-Morpholinylmethyl)cyclopropyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-[1-(4-Morpholinylmethyl)cyclopropyl]methanamine can be compared with other similar compounds, such as:

  • 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine
  • 1-[1-(Phenoxymethyl)cyclopropyl]methanamine
  • 1-(1-Morpholin-4-ylcycloheptyl)methanamine

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications

Properties

IUPAC Name

[1-(morpholin-4-ylmethyl)cyclopropyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c10-7-9(1-2-9)8-11-3-5-12-6-4-11/h1-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQHZQNJTYWCNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015846-42-0
Record name 1-[1-(4-Morpholinylmethyl)cyclopropyl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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